molecular formula C19H20ClNO2 B1665392 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one CAS No. 734528-95-1

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one

Cat. No. B1665392
CAS RN: 734528-95-1
M. Wt: 329.8 g/mol
InChI Key: HIVBATDUVFEJFZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one is a 2-benzopyran.

Scientific Research Applications

Agonist of the Urotensin-II Receptor

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, also known as AC-7954, has been identified as a nonpeptidic agonist of the urotensin-II receptor. This compound demonstrates selectivity and an effective concentration (EC50) of 300 nM at the human urotensin-II receptor. It has been particularly noted for its potential as a pharmacological research tool and as a possible drug lead (Croston et al., 2002).

Reactivity with Nucleophilic Reagents

Research into the reactivity of isochromans, including compounds like 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, shows susceptibility to attack by various nucleophilic reagents. This property is significant for understanding the chemical behavior of these compounds in different contexts, such as in the synthesis of other chemical entities or in reactions that are part of biological processes (Yamato et al., 1980).

X-Ray Structure Analysis

X-ray crystallographic studies have been conducted on compounds with structural similarities to 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one. These studies are crucial for understanding the molecular geometry and potential applications in fields like materials science and pharmaceutical research (Murafuji et al., 1998).

Nonlinear Optical Absorption

Compounds structurally related to 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one have been studied for their nonlinear optical properties, which are significant for applications in optoelectronics and laser technologies. These properties highlight the potential of such compounds in the development of optical devices like optical limiters (Rahulan et al., 2014).

properties

CAS RN

734528-95-1

Product Name

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one

InChI

InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3

InChI Key

HIVBATDUVFEJFZ-UHFFFAOYSA-N

SMILES

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one
AC 7954
AC-7954
AC7954

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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